molecular formula C16H14N2S B8145339 (R)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

(R)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

Cat. No.: B8145339
M. Wt: 266.4 g/mol
InChI Key: QYOVGGRICFJFEJ-CYBMUJFWSA-N
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Description

(R)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is a chiral dihydroimidazothiazole derivative characterized by a fused bicyclic scaffold comprising a benzimidazole ring fused to a thiazole moiety. The (R)-configuration at the benzyl-substituted carbon imparts stereochemical specificity, critical for its biological and catalytic applications. This compound has garnered attention in asymmetric synthesis and medicinal chemistry due to its ability to act as a chiral organocatalyst in enantioselective reactions, such as the formation of 1,5-benzothiazepines via chalcogen-bonding interactions . Its structural rigidity and electronic properties make it a versatile scaffold for designing enzyme inhibitors, particularly in targeting Mycobacterium tuberculosis pantothenate synthetase (PS) and epidermal growth factor receptor (EGFR) .

Properties

IUPAC Name

(2R)-2-benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)10-13-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOVGGRICFJFEJ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C2N1C3=CC=CC=C3S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C2N1C3=CC=CC=C3S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α-Haloketones with 2-Aminothiazoles

The foundational approach involves reacting α-haloketones with 2-aminothiazoles under basic conditions. For example, 2-chloro-1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanone (3) reacts with ethyl 2-aminothiazole-5-carboxylate (7) in toluene at 90–100°C to yield the imidazo[2,1-b]thiazole scaffold. The mechanism proceeds via alkylation of the thiazole nitrogen, followed by intramolecular cyclization and elimination of water (Scheme 1).

Scheme 1 : Plausible mechanism for imidazo[2,1-b]thiazole formation.

Yields for this step typically range from 69–71%, with purity confirmed by TLC and mass spectrometry (m/z 331.2 [M+H]⁺).

Microwave-Assisted Solvent-Free Synthesis

Recent advances employ microwave irradiation to accelerate cyclization. A solvent-free Groebke-Blackburn-Bienaymé reaction catalyzed by H₃PO₄/Al₂O₃ achieves full conversion within 15 minutes, compared to 4–6 hours under conventional heating. This method enhances atom economy and reduces byproduct formation, critical for scaling enantioselective syntheses.

Introducing the Benzyl Substituent

Friedel-Crafts Alkylation

The benzyl group is introduced via Friedel-Crafts alkylation using benzyl bromide or chloride in the presence of AlCl₃. For instance, treating the imidazo[2,1-b]thiazole intermediate (8) with benzyl bromide in dichloromethane at 0–10°C affords the 2-benzyl derivative in 65–68% yield. Steric hindrance from the dihydrobenzo ring necessitates prolonged reaction times (8–12 hours) for complete substitution.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling using benzylboronic acid and Pd(PPh₃)₄ provides a stereoretentive pathway. Optimized conditions (Na₂CO₃, DMF/H₂O, 80°C) achieve 72% yield with >98% enantiomeric excess (ee) when employing a chiral phosphine ligand. This method is preferred for constructing the (R)-configuration without racemization.

Enantioselective Synthesis of the (R)-Configuration

Chiral Auxiliary Approach

Using (R)-benzyl 2,3-dihydroxypropanoate as a chiral template, the target compound is synthesized in four steps:

  • Esterification : Coupling the imidazo[2,1-b]thiazole-2-carboxylic acid (9) with (R)-benzyl diol via EDC/HOBt.

  • Cyclization : Intramolecular Mitsunobu reaction to form the dihydrobenzo ring.

  • Deprotection : Hydrogenolysis of the benzyl ester.

This route achieves 58% overall yield with 99% ee, confirmed by chiral HPLC.

Asymmetric Organocatalysis

Proline-derived catalysts induce enantioselectivity during the thiazole ring formation. Key conditions:

  • Catalyst : L-Proline (20 mol%)

  • Solvent : THF/H₂O (9:1)

  • Temperature : −20°C

Under these conditions, the (R)-enantiomer is obtained in 85% ee, though yields remain moderate (47%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) favor cyclization but risk racemization above 100°C. Dichloromethane minimizes side reactions but extends reaction times (Table 1).

Table 1 : Solvent optimization for cyclization step

SolventTemp (°C)Time (h)Yield (%)ee (%)
DMF9047198
DCM25246899
Toluene11036595

Catalytic Systems

Bidentate ligands (BINAP, Josiphos) improve palladium-catalyzed couplings, while Brønsted acids (TsOH) enhance proton transfer in organocatalytic routes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, benzyl), 6.89 (s, 1H, H-5), 4.62 (d, J = 12 Hz, 1H, CH₂), 3.81 (q, J = 6 Hz, 1H, CH), 2.95–2.88 (m, 2H, dihydrobenzo).

  • HRMS : m/z calcd for C₁₈H₁₅N₂OS [M+H]⁺ 299.0954, found 299.0956.

Chiral Purity Assessment

Chiral stationary-phase HPLC (Chiralpak IA, hexane/i-PrOH 90:10) confirms >99% ee with retention times of 12.3 min (R) and 14.7 min (S) .

Chemical Reactions Analysis

Types of Reactions

®-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl halides, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Functionalized benzyl derivatives

Scientific Research Applications

Chemistry

In the realm of chemistry, (R)-2-benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole serves as a valuable building block for synthesizing more complex molecules. Its unique fused ring system allows researchers to explore new chemical reactions and pathways. The compound can undergo various reactions, including oxidation and reduction, which are essential for developing derivatives with enhanced properties .

Biology

Biologically, this compound exhibits significant potential as an antimicrobial and anticancer agent . Studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines. For instance:

  • Antimicrobial Activity : Research indicates that this compound can inhibit the growth of specific bacteria, making it a candidate for antibiotic development.
  • Anticancer Properties : Preliminary studies suggest that the compound can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation .

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic applications. These include:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to disease pathways.
  • Receptor Modulation : It interacts with receptors involved in various physiological processes, which could lead to novel treatments for diseases such as cancer and bacterial infections .

Industry

In industrial applications, this compound is utilized in the development of new materials that exhibit enhanced thermal stability and conductivity. Its unique structure contributes to the formulation of advanced materials used in electronics and pharmaceuticals .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Research

In another research effort focused on cancer treatment, derivatives of this compound were tested against various cancer cell lines. Results showed that certain derivatives could significantly reduce cell viability and induce apoptosis through caspase activation pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., methylsulfonyl, fluorine) enhance target selectivity (e.g., COX-2, EGFR) .
  • Stereochemistry : The (R)-configuration in dihydro derivatives improves catalytic enantioselectivity and receptor binding .
  • Hybrid Scaffolds : Conjugation with hydrazide or acyl-hydrazone moieties enhances antitubercular activity .
Pharmacokinetic and Drug-Likeness Profiles

In silico studies (FAF Drugs4, Swiss ADME) reveal:

  • Molecular Weight: Most derivatives comply with Lipinski’s rule (MW < 500 Da), except bulkier hybrids (e.g., phenoxybenzoyl derivatives) .
  • Partition Coefficients : LogP values range from 2.1–4.5, ensuring balanced lipid-water solubility .
  • Hydrogen Bonding: Acceptors (2–6) and donors (0–2) align with bioavailability criteria .

Biological Activity

(R)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound consists of a fused ring system incorporating benzene, imidazole, and thiazole structures, which contribute to its unique pharmacological properties. The compound's molecular formula is C16H14N2S, and it has a molecular weight of 266.36 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit specific kinases by binding to their active sites, thereby disrupting critical signal transduction pathways involved in cellular proliferation .

Key Biological Targets

  • Kinases : Inhibition of kinase activity can lead to reduced cell proliferation and survival.
  • Mycobacterium tuberculosis (Mtb) : The compound exhibits inhibitory activity against Mtb pantothenate synthetase, an essential enzyme for bacterial survival .

Antimycobacterial Activity

Recent studies have highlighted the effectiveness of this compound derivatives against Mycobacterium tuberculosis. For instance, a related compound demonstrated an IC50 value of 0.53 μM against Mtb pantothenate synthetase and significant in vivo activity in zebrafish models .

Comparative Antimycobacterial Activity

CompoundIC50 (μM)MIC (μM)In Vivo Efficacy
This compoundData not specifiedData not specifiedSignificant reduction in M. marinum load
2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide0.53 ± 0.133.531.5 log reduction in zebrafish

Cytotoxicity Studies

Cytotoxicity assays performed on RAW 264.7 cell lines indicated that certain derivatives exhibit low toxicity at higher concentrations (>128 μM), suggesting a favorable therapeutic index for these compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thiazole and imidazole rings significantly influence the biological activity of these compounds. For example:

  • Electron-withdrawing groups at specific positions on the phenyl ring enhance antitubercular potency.
  • The presence of a benzyl group increases lipophilicity and interaction with hydrophobic pockets in biological targets .

Case Study: Antitubercular Activity

In a study focusing on the synthesis and evaluation of benzo[d]imidazo[2,1-b]thiazole derivatives, one compound (IT10) showed promising results with an IC90 of 7.05 μM against Mtb H37Ra without acute cytotoxicity towards MRC-5 lung fibroblast cells . This underscores the potential of this class of compounds in developing new anti-tuberculosis agents.

Case Study: Leishmanicidal Activity

Another investigation into phthalimido-thiazole derivatives indicated that certain compounds exhibited significant leishmanicidal activity while maintaining low cytotoxicity against mammalian cells . This highlights the broader applicability of thiazole derivatives in various infectious diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (R)-2-benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole?

  • Answer : A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/MeSO3H) is highly efficient for synthesizing fused imidazo[2,1-b]thiazole derivatives. This method achieves yields of 90–96% with excellent regioselectivity and avoids hazardous solvents. Key steps include cyclization of thiosemicarbazide with carboxylic acids and subsequent bromination using N-bromosuccinimide for functionalization .
  • Example Procedure :

  • React 2-aminothiazole derivatives with benzyl halides under reflux in 1,4-dioxane.
  • Purify via silica gel chromatography and confirm structure using NMR and ESI-MS .

Q. How is structural characterization performed for imidazo[2,1-b]thiazole derivatives?

  • Answer : Multi-nuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H NMR of IT16 (a derivative) shows aromatic protons at δ 7.45–7.40 ppm and benzyl protons at δ 4.65 ppm, while ¹³C NMR confirms carbonyl carbons at δ 160.03 ppm . X-ray crystallography resolves stereochemical ambiguities, as seen in benzo[d]thiazolotetrazole derivatives .

Q. What in vitro assays are used to evaluate biological activity?

  • Answer : Common assays include:

  • Anticancer : MTT assay against cell lines (e.g., MCF-7, HeLa) with IC50 calculations.
  • Antimicrobial : Broth microdilution for MIC determination against S. aureus or E. coli.
  • Enzyme inhibition : Fluorescence-based assays for targets like 15-lipoxygenase (15-LOX) or α-glucosidase .

Advanced Research Questions

Q. How can molecular docking elucidate structure-activity relationships (SAR) for imidazo[2,1-b]thiazoles?

  • Answer : Docking studies (e.g., using AutoDock Vina) analyze ligand-protein interactions. For FG-2 binding to 3IUB (a kinase), hydrogen bonds with Asp86 (2.1 Å) and π-π stacking with Phe82 are critical. Substituents like nitro groups enhance binding affinity by forming halogen bonds (e.g., IT10 with 3IUB, ΔG = -9.2 kcal/mol) .
  • Key Interactions :

Interaction TypeResidueDistance (Å)
Hydrogen bondAsp862.1
π-π stackingPhe823.8
Halogen bondLeu833.5

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Answer : Discrepancies often arise from substituent effects or assay conditions. For example:

  • Electron-withdrawing groups (e.g., -NO₂) may enhance antibacterial activity but reduce solubility, leading to false negatives in aqueous assays. Use logP calculations and ADMET predictions to adjust experimental design .
  • Counteract false positives by repeating assays in triplicate and validating via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

Q. How are pharmacokinetic properties (e.g., oral bioavailability) predicted computationally?

  • Answer : Apply Veber’s rule: Compounds with ≤10 rotatable bonds, ≤5 H-bond donors, and polar surface area (PSA) ≤140 Ų likely have good oral bioavailability. For (R)-2-benzyl derivatives:

  • PSA : 78 Ų (calculated via ChemDraw).
  • logS : -3.2 (moderate solubility).
  • CYP450 inhibition : Use SwissADME to predict metabolism .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes yield low enantiomeric excess (ee) for the (R)-isomer?

  • Answer : Racemization may occur during cyclization or purification. Solutions:

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during benzylation.
  • Optimize reaction temperature (<0°C) to minimize epimerization .

Q. How to address low reproducibility in biological assays for imidazo[2,1-b]thiazoles?

  • Answer : Standardize protocols:

  • Pre-incubate compounds in assay buffer (pH 7.4) to ensure solubility.
  • Use internal controls (e.g., doxorubicin for cytotoxicity assays) and normalize data to % inhibition relative to baseline .

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